molecular formula C25H23N3O5 B2420952 2-amino-N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 904266-72-4

2-amino-N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2420952
CAS No.: 904266-72-4
M. Wt: 445.475
InChI Key: SHBYMYKPMYYOPG-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amino group: Amination reactions can be used to introduce the amino group at the desired position.

    Attachment of the methoxybenzoyl group: This can be done through acylation reactions using methoxybenzoyl chloride or similar reagents.

    Final modifications: Any additional functional groups, such as the dimethoxyphenyl group, can be introduced through appropriate substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halides, sulfonates, etc.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-31-16-8-6-7-15(13-16)24(29)23-22(26)21(19-9-4-5-12-28(19)23)25(30)27-18-14-17(32-2)10-11-20(18)33-3/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBYMYKPMYYOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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